3,5-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-4-sulfonamide
Overview
Description
3,5-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H22N4O2S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.11841830 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Active Sulfonamide Hybrids :Sulfonamides, including structures similar to the specified compound, are crucial in developing pharmacological agents with varied activities such as antibacterial, anti-neuropathic pain, and antitumor activities. These compounds serve as a backbone for creating a broad range of hybrids, incorporating organic compounds like pyrazole, pyrrole, and benzothiazole, to enhance their biological efficacy (Ghomashi et al., 2022).
Enzyme Inhibition for Therapeutic Applications :Research includes synthesizing sulfonamide derivatives that act as potent inhibitors against enzymes like human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE), important for treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. These compounds exhibit low cytotoxicity, making them viable candidates for further pharmaceutical development (Ozmen Ozgun et al., 2019).
Antibacterial and Antifungal Agents :The development of new heterocyclic compounds containing a sulfonamido moiety has been explored for their potential as antibacterial agents. These efforts aim to synthesize compounds with high antibacterial activities through various chemical reactions, potentially leading to the discovery of new classes of antibiotics (Azab et al., 2013).
Antiproliferative Activities :Studies on pyrazole-sulfonamide derivatives have demonstrated their potential in exhibiting antiproliferative activities against various cancer cell lines. This research direction aims to design and synthesize compounds that can selectively inhibit the proliferation of cancer cells, contributing to the development of new anticancer therapies (Mert et al., 2014).
Properties
IUPAC Name |
3,5-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-12-9-10-16-17(11-12)26-19(20-16)22-27(24,25)18-13(2)21-23(14(18)3)15-7-5-4-6-8-15/h4-8,12H,9-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCAWYLSKTQPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NS(=O)(=O)C3=C(N(N=C3C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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